4-{(4Z)-4-[4-(carboxymethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid
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Overview
Description
4-[4-{[4-(CARBOXYMETHOXY)PHENYL]METHYLENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID is a complex organic compound that features a pyrazole ring system
Preparation Methods
The synthesis of 4-[4-{[4-(CARBOXYMETHOXY)PHENYL]METHYLENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 4-(carboxymethoxy)benzaldehyde with 3-methyl-1-phenyl-5-pyrazolone under basic conditions to form the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of different functional groups. Common reagents used in these reactions include sodium borohydride for reduction and bromine for electrophilic substitution. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-{[4-(CARBOXYMETHOXY)PHENYL]METHYLENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-{[4-(CARBOXYMETHOXY)PHENYL]METHYLENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as 4,4ʹ-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) . Compared to these compounds, 4-[4-{[4-(CARBOXYMETHOXY)PHENYL]METHYLENE}-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID may exhibit unique properties due to the presence of the carboxymethoxy and benzoic acid groups, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C20H16N2O6 |
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Molecular Weight |
380.3 g/mol |
IUPAC Name |
4-[(4Z)-4-[[4-(carboxymethoxy)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C20H16N2O6/c1-12-17(10-13-2-8-16(9-3-13)28-11-18(23)24)19(25)22(21-12)15-6-4-14(5-7-15)20(26)27/h2-10H,11H2,1H3,(H,23,24)(H,26,27)/b17-10- |
InChI Key |
PJKSHSVPPIPSRX-YVLHZVERSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)OCC(=O)O)C3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)OCC(=O)O)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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